molecular formula C16H24N4O B10992979 N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B10992979
M. Wt: 288.39 g/mol
InChI Key: JUMZBRSFTKABQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide is a chemical compound of interest in specialized organic chemistry and pharmacological research. The structure of this molecule incorporates a cyclohexenyl group linked via an ethylamine chain to a butanamide scaffold that is further functionalized with a pyrimidinylamino moiety . This combination suggests potential as a key intermediate in the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. The precursor amine, 2-(1-Cyclohexenyl)ethylamine, is a known building block in pharmaceutical synthesis, notably for compounds like the antitussive drug dextromethorphan . Researchers can leverage this compound in developing novel active compounds or as a standard in analytical profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as related amine compounds can be air-sensitive and require storage in a cool, dark place under inert gas . For specific technical inquiries, including purity and custom synthesis options, please contact our scientific support team.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C16H24N4O/c21-15(17-13-9-14-6-2-1-3-7-14)8-4-10-18-16-19-11-5-12-20-16/h5-6,11-12H,1-4,7-10,13H2,(H,17,21)(H,18,19,20)

InChI Key

JUMZBRSFTKABQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCNC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Three-Step Catalytic Hydrogenation Method

The most efficient route for synthesizing 2-(1-cyclohexenyl)ethylamine involves a three-step process starting from 1-cyclohexenylacetonitrile:

  • Bromination : Reaction of 1-cyclohexenylacetonitrile with 30–45% hydrobromic acid in petroleum ether at 40°C for 1–2 hours yields 1-bromocyclohexylacetonitrile.

  • Hydrogenation : Catalytic hydrogenation of the brominated intermediate using a Ni-Pd alloy catalyst under 1–5 MPa hydrogen pressure at 50–120°C for 1–2 hours produces 1-bromocyclohexylethylamine.

  • Dehydrohalogenation : Treatment with saturated NaOH in ethanol at 80–150°C for 1–2 hours eliminates HBr, yielding 2-(1-cyclohexenyl)ethylamine.

Key Data :

  • Yield : 93.1–96.5%.

  • Advantages : High yield, simplified route, and scalability for industrial production.

Alternative Lithium-Mediated Reduction

An older method involves reducing 2-phenylethylamine with lithium, but this approach produces cyclohexylethylamine as a by-product (6%), complicating purification. The yield of 2-(1-cyclohexenyl)ethylamine is approximately 50%, making it less favorable compared to the catalytic method.

Synthesis of 4-(2-Pyrimidinylamino)butanoic Acid

Nucleophilic Substitution Reaction

4-(2-Pyrimidinylamino)butanoic acid is synthesized via nucleophilic substitution between 2-chloropyrimidine and 4-aminobutyric acid in aqueous sodium carbonate under reflux conditions:

Reaction Conditions :

  • Solvent : Water.

  • Temperature : Reflux (~100°C).

  • Catalyst : Sodium carbonate.

  • Yield : 25%.

Limitations : The low yield necessitates optimization, potentially through alternative solvents (e.g., DMF) or coupling agents.

Comparative Analysis of Synthetic Routes

ComponentMethodYieldKey AdvantagesLimitations
2-(1-Cyclohexenyl)ethylamineCatalytic hydrogenation93–97%High yield, scalableRequires specialized catalysts
Lithium reduction50%Simple reagentsLow yield, difficult purification
4-(2-Pyrimidinylamino)butanoic acidNucleophilic substitution25%Straightforward conditionsLow yield, needs optimization

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanamide derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name / Identifier Key Substituents Molecular Features Biological Activity / Application
Target Compound Cyclohexenylethyl, pyrimidinylamino Rigid cyclohexene ring; pyrimidine-mediated H-bonding Hypothesized kinase inhibition or antiproliferative effects (inferred from structural analogs)
N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(...))phenyl)butanamide Dimethylaminoethyl, tetrahydro-2H-pyran-2-yl Polar aminoethyl group; sugar-like moiety Crystalline form enhances stability; potential antiviral or metabolic applications
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Isoxazolemethylthio, pyrimidinylamino Sulfur-containing heterocycle; aromatic stacking Anticancer and antiviral activity via sulfur-mediated interactions
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Chloropyridinyl, cyclopropanesulfonamido-pyrimidine Halogenated pyridine; sulfonamido group CTPS1 inhibitor for proliferative diseases (e.g., cancer)
N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide Ethynylquinolyl, ethyl Aromatic quinolyl; ethynyl spacer Tubulin inhibitor targeting microtubule dynamics

Key Observations

  • Substituent Impact on Solubility: The cyclohexenyl group in the target compound likely reduces aqueous solubility compared to polar analogs (e.g., dimethylaminoethyl in or sulfonamido in ). Pyrimidinylamino groups enhance binding specificity via H-bonding, similar to compounds in .
  • Biological Activity Trends: Sulfur-containing analogs (e.g., isoxazolemethylthio in ) show broad antiviral activity, while halogenated pyridines (e.g., chloropyridinyl in ) target nucleotide synthesis pathways. Tubulin inhibitors (e.g., quinolyl derivatives in ) rely on aromatic stacking, contrasting with the target compound’s aliphatic cyclohexenyl group.

Research Findings and Data Gaps

  • Pharmacokinetic Data: No direct ADME (absorption, distribution, metabolism, excretion) data are available for the target compound. However, analogs with cyclohexenyl groups (e.g., in tubulin inhibitors ) exhibit moderate metabolic stability due to reduced cytochrome P450 interactions.
  • Synthetic Challenges :
    The cyclohexenylethyl side chain may complicate synthesis compared to linear alkyl or aryl substituents (e.g., in ), requiring specialized cyclization techniques.

  • Therapeutic Hypotheses: Based on pyrimidinylamino-mediated kinase interactions (as in ), the target compound could inhibit enzymes like EGFR or VEGFR, but experimental validation is needed.

Q & A

Basic: What are the recommended synthetic strategies for preparing N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide?

Answer:
The synthesis of this compound likely involves multi-step organic reactions, leveraging methodologies from structurally related cyclohexenyl- and pyrimidinyl-containing analogs. Key steps may include:

  • Amide bond formation : Coupling 2-(1-cyclohexenyl)ethylamine with a pyrimidinyl-substituted carboxylic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) during synthesis to prevent side reactions, followed by deprotection under mild acidic or basic conditions .
  • Optimization : Adjusting solvent polarity (e.g., DMF, THF) and temperature (25–80°C) to enhance yield and purity. Chromatographic purification (e.g., silica gel or HPLC) is recommended for isolating the final product .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
A combination of spectroscopic and analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the cyclohexenyl moiety (δ ~5.5–6.0 ppm for vinyl protons) and pyrimidinylamino group (δ ~8.0–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., expected [M+H]+^+ ion) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Advanced: What structure-activity relationship (SAR) insights exist for pyrimidinylamino-cyclohexenyl derivatives?

Answer:
SAR studies on related compounds highlight:

  • Cyclohexenyl substituents : The unsaturated cyclohexenyl group enhances lipophilicity, improving membrane permeability compared to saturated cyclohexyl analogs .
  • Pyrimidinylamino positioning : Substitution at the 4-position of the pyrimidine ring (vs. 2- or 5-) optimizes hydrogen-bonding interactions with biological targets like kinases or tubulin .
  • Amide linkage : Replacing the butanamide chain with shorter/longer alkyl chains reduces activity, suggesting a critical role in target binding .

Advanced: How can researchers identify biological targets for this compound?

Answer:
Target identification requires a combination of experimental and computational approaches:

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to predict binding affinities for kinases or tubulin (common targets for pyrimidinyl derivatives) .
  • Pull-down assays : Use biotinylated analogs of the compound to isolate interacting proteins from cell lysates, followed by LC-MS/MS for identification .
  • Kinase inhibition profiling : Test against a panel of recombinant kinases (e.g., EGFR, Aurora B) using fluorescence-based assays .

Advanced: What methodologies are recommended for evaluating the compound’s bioactivity in cellular models?

Answer:

  • Cytotoxicity assays : Use the MTT assay to measure IC50_{50} values in cancer cell lines (e.g., HeLa, MCF-7) and compare with normal fibroblasts to assess selectivity .
  • Antimicrobial activity : Employ GFP reporter strains (e.g., P. aeruginosa MH602) to quantify inhibition of bacterial growth via fluorescence reduction .
  • Apoptosis studies : Perform flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise due to assay variability or differing cellular contexts. Mitigation strategies include:

  • Orthogonal assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays .
  • Standardized protocols : Control for cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in activity profiles .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Answer:

  • Solubility enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve aqueous solubility .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow hepatic metabolism .
  • Plasma protein binding (PPB) : Measure PPB using equilibrium dialysis and modify substituents (e.g., trifluoromethyl groups) to reduce binding and increase free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.